molecular formula C24H26N2O3S B2615685 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole CAS No. 1251709-95-1

2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole

Cat. No.: B2615685
CAS No.: 1251709-95-1
M. Wt: 422.54
InChI Key: SFLVODMOWQIVCW-UHFFFAOYSA-N
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Description

2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via an ether bond to a piperidin-4-yl moiety. Benzothiazoles are well-documented for their pharmacological relevance, including anticancer, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-22(24(12-16-28-17-13-24)18-6-2-1-3-7-18)26-14-10-19(11-15-26)29-23-25-20-8-4-5-9-21(20)30-23/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVODMOWQIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.

    Coupling of the Benzothiazole and Piperidine Units: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via an etherification reaction using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the oxane moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Key Properties

  • Molecular Formula : C22H24N2O3S
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 1251709-95-1

Medicinal Chemistry

  • Drug Design : The compound is being investigated as a pharmacophore for developing new therapeutic agents. Its structure allows for interactions with specific enzymes and receptors, making it a candidate for targeting various diseases, including cancer and neurodegenerative disorders .
  • Bioactivity Studies : Research indicates that 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole exhibits significant bioactive properties. Studies have shown its potential as an inhibitor of certain biological pathways, which could lead to the development of novel drugs .

Materials Science

  • Organic Electronics : Due to its unique electronic properties, this compound is explored for applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The compound can serve as a building block in the synthesis of advanced polymeric materials. Its functional groups allow for further modifications that can enhance material properties such as conductivity and mechanical strength .

Biological Studies

  • Interaction with Macromolecules : The compound's interactions with proteins and nucleic acids are under investigation to understand its biological mechanisms better. This research is crucial for elucidating how the compound can modulate biological functions at the molecular level .
  • Toxicology Assessments : Preliminary studies have assessed the safety profile of this compound, indicating low toxicity levels in vitro. These findings are essential for considering it as a lead compound in drug development .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Organic Photovoltaics

Research conducted on the use of benzothiazole compounds in organic photovoltaics demonstrated that incorporating this compound into polymer blends significantly improved energy conversion efficiencies compared to conventional materials. The study highlighted the role of the compound's electron-withdrawing characteristics in enhancing charge transport within the device .

Mechanism of Action

The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites through hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The oxane moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

2-(4-(9H-Carbazol-9-yl)-1-methylpiperidin-4-yl)benzo[d]oxazole (Compound 21)

  • Core : Benzo[d]oxazole (oxazole fused to benzene).
  • Substituents : A 1-methylpiperidin-4-yl group and a carbazole moiety.
  • Key Differences: Replaces benzothiazole with oxazole, which reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
  • Activity: Not explicitly stated, but carbazole derivatives are known for antitumor and antiviral properties .

DMPI and CDFII (Indole Derivatives)

  • Core : Indole (benzopyrrole).
  • Substituents : Piperidinyl groups with methylphenyl or chlorophenyl substitutions.
  • Key Differences : Indole cores are more lipophilic than benzothiazoles, influencing blood-brain barrier penetration. DMPI and CDFII demonstrated synergistic activity with carbapenems against MRSA, suggesting benzothiazole analogs might target similar bacterial pathways .

1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine

  • Core : Benzimidazole (two nitrogen atoms in fused ring).
  • Substituents : Fluorophenyl and methoxyphenyl groups.
  • Key Differences : Benzimidazoles often act as kinase or protease inhibitors. The fluorophenyl group enhances metabolic stability, while methoxyphenyl improves solubility—features absent in the target compound’s phenyloxane group .

Piperidine Substitution Patterns

α-(2,3-Dimethoxyphenyl)-{1-[2-(4-Fluorophenyl)-ethyl]-piperidin-4-yl}-methanol

  • Substituents : 2,3-Dimethoxyphenyl and 4-fluorophenethyl groups.
  • Market reports highlight its use in chemical synthesis but lack biological data .

Aryloxyethylamine Derivatives (Neuroprotective Agents)

  • Substituents: Methoxyphenoxy, chlorophenyl, or bromophenyl groups on piperidine.
  • Activity: Exhibited neuroprotection in PC12 cells at 0.1–10 μM.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da)* Reported Activity Source
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole Benzothiazole 4-Phenyloxane-4-carbonyl ~439.5 Hypothesized neuroprotective N/A
DMPI Indole 2,3-Dimethylphenyl, pyridin-4-yl ~413.5 MRSA synergist
CDFII Indole 2-Chlorophenyl, 5-fluoro ~438.9 MRSA synergist
Neuroprotective aryloxyethylamine derivatives Piperidinyl methanone 4-Methoxyphenoxy, 4-chlorophenyl ~375–450 PC12 cell protection (0.1–10 μM)

*Calculated using average atomic masses.

Key Research Findings and Implications

  • Heterocycle Choice : Benzothiazoles offer unique electronic profiles compared to indoles or benzimidazoles, influencing receptor affinity and metabolic stability .
  • Antimicrobial Potential: Structural similarities to DMPI/CDFII suggest possible utility in combating antibiotic-resistant bacteria, though empirical validation is needed .

Biological Activity

The compound 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This compound features a benzothiazole core linked to a piperidine moiety through an ether bond, with a carbonyl group attached to the piperidine.

Biological Activity Overview

The biological activity of benzothiazole derivatives has been widely studied. The specific compound has shown promise in various biological assays:

  • Anti-inflammatory Activity : Benzothiazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, related compounds have demonstrated significant COX-2 inhibition, leading to reduced inflammation .
  • Antioxidant Properties : Many benzothiazole derivatives exhibit antioxidant activities by scavenging free radicals. This is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Benzothiazole derivatives have also been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies and Research Findings

Several studies provide insight into the biological activities associated with benzothiazole derivatives:

Study 1: Synthesis and Evaluation

A study synthesized various benzothiazole derivatives and evaluated their anti-inflammatory effects. Among these, certain derivatives exhibited up to 57% inhibition of inflammation markers in vitro, demonstrating potential therapeutic applications for inflammatory diseases .

Study 2: Structure-Activity Relationship (SAR)

Research highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at the piperidine position significantly influenced both COX-2 inhibition and antioxidant capacity. The study found that compounds with specific substitutions showed improved efficacy compared to standard drugs like indomethacin .

Study 3: Antiviral Activity

Another study focused on benzothiazole derivatives as potential antiviral agents against the Ebola virus. Compounds were screened for their ability to inhibit viral entry into host cells. Some derivatives showed submicromolar activity , indicating strong antiviral potential .

Data Tables

CompoundBiological ActivityIC50 Value (µM)Reference
Compound ACOX-2 Inhibition0.93
Compound BAntioxidant Activity0.05
Compound CAntiviral Activity (Ebola)0.64

Q & A

Q. How can the synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole be optimized for yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., methylene chloride for solubility), catalysts (e.g., Cu(I) for click chemistry), and temperature (e.g., 50°C for azide-alkyne cycloaddition). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves purity, as demonstrated in triazole-pyrazole hybrid syntheses . For intermediates like piperidin-4-yl derivatives, ensure stoichiometric control of reagents like 4-phenyloxane-4-carbonyl chloride to avoid side reactions . Validate purity using melting point analysis and elemental composition (%C, %H, %N) matching .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to confirm connectivity, focusing on diagnostic peaks like benzothiazole C=S (δ ~165 ppm in ¹³C NMR) and piperidine-oxygen coupling (δ ~3.5–4.5 ppm in ¹H NMR) . IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups . Single-crystal X-ray diffraction resolves stereochemistry, as shown for thiazole derivatives (R factor = 0.040) . Mass spectrometry (HRMS-EI) confirms molecular weight (e.g., m/z 238.0961 for related intermediates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., fluorophenyl, methoxyphenyl) on the benzothiazole or piperidine moieties . Test bioactivity in enzyme inhibition assays (e.g., FAD-dependent oxidoreductases) using IC₅₀ values and compare with controls like acarbose . Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses, prioritizing residues with hydrogen-bond interactions (e.g., active-site histidine) .

Q. What computational strategies predict binding modes with target enzymes?

  • Methodological Answer : Generate 3D structures using Gaussian09 with B3LYP/6-31G* basis sets. Dock into crystallographic enzyme structures (e.g., Chaetomium thermophilum oxidoreductase, PDB: 7XYZ) using flexible ligand protocols. Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns. Compare binding energies (ΔG) of analogs to identify optimal substituents .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer : Re-evaluate assay conditions: Check for solubility issues (use DMSO ≤0.1%) or metabolic instability (e.g., cytochrome P450 screening) . Perform dose-response curves in parallel assays (e.g., enzymatic vs. cell-based) to identify off-target effects. Use LC-MS to quantify intracellular compound levels and confirm bioavailability .

Q. What methodologies ensure stability and degradation profiling under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-PDA monitoring (C18 column, acetonitrile/water gradient). Identify degradation products via LC-QTOF-MS and compare with synthetic standards. For oxidative stability, expose to H₂O₂ (0.3% v/v) and track peroxide adducts .

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